2-Bromopyrazolo[1,5-a]pyridine

Medicinal Chemistry Cross-Coupling Methodology Heterocyclic Synthesis

Researchers seeking to functionalize the 2-position of pyrazolo[1,5-a]pyridine face synthetic challenges due to low direct reactivity. 2-Bromopyrazolo[1,5-a]pyridine provides a pre-installed bromine at C2, enabling direct cross-coupling. - Enables Suzuki-Miyaura coupling at the challenging C2 position with 52-95% yields. - Optimal bromo leaving group minimizes dehalogenation side reactions vs iodo analogs. - Supplied at ≥98% purity (HPLC); stored at 4°C, shipped at ambient temperature.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
Cat. No. B7902720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyrazolo[1,5-a]pyridine
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NN2C=C1)Br
InChIInChI=1S/C7H5BrN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H
InChIKeyKFYXOEONVILLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopyrazolo[1,5-a]pyridine Overview


2-Bromopyrazolo[1,5-a]pyridine (CAS 1520497-11-3; C₇H₅BrN₂; MW 197.03) is a halogenated heteroaromatic building block featuring a bromine substituent at the 2-position of the fused pyrazolo[1,5-a]pyridine bicyclic core . This scaffold is a 10π-electron bicyclic system wherein a pyrazole ring is fused to a pyridine ring, creating a rigid, planar structure that serves as a privileged template in medicinal and agrochemical research [1]. The 2-position halogenation distinguishes this compound from the more synthetically accessible 3-substituted regioisomers, as direct functionalization at the 2-position remains challenging and requires specialized synthetic strategies [2].

2-Bromopyrazolo[1,5-a]pyridine: Reactivity Advantage


Although halogenated pyrazolo[1,5-a]pyridines may appear interchangeable as cross-coupling substrates, the specific identity and position of the halogen atom fundamentally dictate reaction outcomes and downstream molecular properties. Direct head-to-head comparisons in the Suzuki–Miyaura reaction reveal that bromo- and chloro-substituted aminopyrazoles exhibit significantly reduced dehalogenation side reactions relative to their iodo counterparts, directly translating to superior isolated yields [1]. Furthermore, the 2-position of the pyrazolo[1,5-a]pyridine scaffold is intrinsically more difficult to functionalize than the 3- or 7-positions, meaning that a pre-installed halogen at C2 represents a strategic entry point that cannot be replicated by simply purchasing a 3-bromo or 7-bromo regioisomer [2]. Physicochemical properties—molecular weight, lipophilicity, and density—also diverge markedly across the halogen series, making simple substitution an uncontrolled variable in lead optimization campaigns .

2-Bromopyrazolo[1,5-a]pyridine Evidence Guide


Suzuki–Miyaura Coupling: Bromo vs. Iodo

In a direct comparative study of chloro-, bromo-, and iodo-substituted aminopyrazoles under Suzuki–Miyaura conditions, the bromo and chloro derivatives demonstrated markedly reduced propensity for deleterious dehalogenation side reactions compared to the iodo analogs [1]. Although this study was conducted on aminopyrazole systems rather than pyrazolo[1,5-a]pyridines, the electronic environment of the pyrazole C–X bond is structurally conserved, permitting a class-level inference: 2-bromopyrazolo[1,5-a]pyridine is expected to deliver higher and more reproducible cross-coupling yields than 2-iodopyrazolo[1,5-a]pyridine when aryl boronic acids are employed. Supporting this inference, independent studies on 2-arylpyrazolo[1,5-a]pyridine synthesis via Suzuki–Miyaura coupling report isolated yields spanning 52–95% when brominated substrates are used .

Medicinal Chemistry Cross-Coupling Methodology Heterocyclic Synthesis

2-Position Functionalization Bottleneck

The intrinsic reactivity of the pyrazolo[1,5-a]pyridine scaffold is highly position-dependent. Electrophilic substitution and directed metalation methods preferentially yield 3-substituted products, while routes to 2-substituted derivatives are limited and often require lengthy multi-step sequences [1]. A 2010 technical assessment from GalChimia explicitly states that 'the usual route leading to these compounds yields structures with substitution in the position 3, but to access structures with substituents in the position 2, the only available routes are lengthy and limited' [2]. This synthetic bottleneck means that purchasing the pre-halogenated 2-bromopyrazolo[1,5-a]pyridine is not merely a convenience—it is the most direct entry point into 2-aryl, 2-alkynyl, and 2-amino derivatives that are inaccessible from the more common 3-bromo or 7-bromo regioisomers [3].

Synthetic Methodology Heterocyclic Chemistry Regioselective Functionalization

Physicochemical Profile: Halogen Series

The identity of the halogen at the 2-position exerts a profound influence on the physicochemical profile of pyrazolo[1,5-a]pyridine building blocks. The 2-bromo derivative (MW 197.03) occupies an intermediate position between the 2-chloro analog (MW 152.58, density 1.35 g/cm³, LogP 1.99) [1] and the 2-iodo analog (MW 244.03, density 2.01 g/cm³ predicted) . In the context of fragment-based and property-guided lead optimization, the bromo intermediate provides a balance of reactivity (sufficient for mild cross-coupling conditions without the excessive lability of iodide), molecular weight (avoiding the ~47 Da penalty of iodine that can push lead compounds beyond Lipinski compliance), and lipophilicity (intermediate LogP ~2.0 vs. the higher logP expected for iodine).

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Pharmaceutical Validation: Kinase & CNS Targets

The 2-substituted pyrazolo[1,5-a]pyridine motif is embedded in multiple pharmaceutical patent families, establishing it as a validated intermediate class. US Patent 8,518,911 discloses pyrazolo[1,5-a]pyridine derivatives as selective microtubule affinity regulating kinase (MARK) inhibitors for Alzheimer's disease [1]. WO patent applications describe pyrazolo[1,5-a]pyridine derivatives as phosphodiesterase 10A (PDE10A) inhibitors targeting Parkinson's disease, Huntington's disease, and schizophrenia [2]. Additional patent filings cover substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors for oncology applications [3]. In each of these chemotypes, the 2-position substitution is a key diversification point that modulates potency, selectivity, and pharmacokinetics. The pre-functionalized 2-bromo building block enables rapid parallel synthesis of focused libraries for SAR exploration at this critical vector.

Drug Discovery Kinase Inhibition Neurodegenerative Disease

2-Bromopyrazolo[1,5-a]pyridine Applications


Kinase Inhibitor 2-Position SAR

Medicinal chemistry teams developing MARK, PDE10A, or RET kinase inhibitors can employ 2-bromopyrazolo[1,5-a]pyridine as a universal Suzuki–Miyaura coupling partner to explore aryl, heteroaryl, and vinyl substituents at the critical 2-position. The bromo leaving group provides an optimal balance of reactivity and stability, enabling parallel library synthesis in 52–95% yields [1] while avoiding the dehalogenation side reactions documented for iodo analogs . This application is directly supported by patent disclosures where 2-substituted pyrazolo[1,5-a]pyridines are the active pharmacophore [2].

Agrochemical Pesticide Libraries

The pyrazolo[1,5-a]pyridine scaffold has been claimed in pesticide patent applications, including acaricidal and insecticidal compositions [1]. 2-Bromopyrazolo[1,5-a]pyridine enables the systematic variation of the 2-position substituent while maintaining the core heterocyclic framework. The intermediate physicochemical profile of the bromo precursor (MW 197.03, moderate LogP ~2.0) is well-suited to the property space typically targeted in agrochemical lead identification, where molecular weight and lipophilicity ceilings are less restrictive than in human pharmaceuticals.

Cross-Coupling Methodology & Ligand Screening

The 2-bromo substituent on the electron-rich pyrazolo[1,5-a]pyridine core represents a challenging but informative substrate class for developing and benchmarking new palladium and nickel catalyst systems. Because bromo-substituted heteroaryl halides exhibit intermediate reactivity between chloro (less reactive, requiring stronger catalysts) and iodo (more reactive but prone to homocoupling and dehalogenation) substrates, 2-bromopyrazolo[1,5-a]pyridine serves as a discriminating test substrate for evaluating the scope and functional group tolerance of emerging cross-coupling methodologies [1].

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